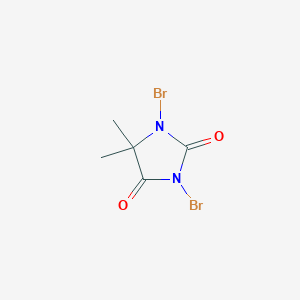
1,3-Dibromo-5,5-dimethylhydantoin
Cat. No. B127087
Key on ui cas rn:
77-48-5
M. Wt: 285.92 g/mol
InChI Key: VRLDVERQJMEPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05420300
Procedure details


A solution of 9.78 g (60 mmol) of 2-ethylbenzo[b]thiophene in 10 ml of heptane is added, over 10 minutes, to a mixture of 9.43 g (33 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.49 g (3 mmol) of azobisisobutyronitrile in 117.5 ml of heptane preheated to 60° C. The mixture is maintained for 1 additional hour at this temperature. After cooling to 20° C., stirring is continued for 1 hour and then the 5,5-dimethylhydantoin which has precipitated is filtered off and washed with 10 ml of heptane. The filtrate is washed with an aqueous sodium thiosulphate solution (3 g/100 ml) and then with 3 times 100 ml of water. After drying over sodium sulphate, the heptane phase is concentrated to approximately 40 ml and then cooled to -10° C. for one hour and a half. The precipitate formed is filtered off and dried under partial vacuum at 20° C. to provide 9.05 g of the desired compound in the form of a beige powder, which represents a yield of 57% (M.p.: 53° C., purity by liquid phase chromatography: 92%). A second, less pure sample is obtained by concentrating the mother liquors (16%).





Name
Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2].[Br:12]N1C(C)(C)C(=O)N(Br)C1=O>CCCCCCC.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:12][CH:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC2=C(S1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
9.43 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
|
Name
|
|
|
Quantity
|
117.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
|
Name
|
|
|
Quantity
|
0.49 g
|
|
Type
|
catalyst
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
preheated to 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is maintained for 1 additional hour at this temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the 5,5-dimethylhydantoin which has precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10 ml of heptane
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate is washed with an aqueous sodium thiosulphate solution (3 g/100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the heptane phase is concentrated to approximately 40 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -10° C. for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under partial vacuum at 20° C.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C)C1=CC2=C(S1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.05 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 113.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
